molecular formula C7H8O B564329 Anisole-13C6 CAS No. 152571-52-3

Anisole-13C6

Cat. No. B564329
M. Wt: 114.094
InChI Key: RDOXTESZEPMUJZ-WBJZHHNVSA-N
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Description

Anisole-13C6, also known as Methoxybenzene-13C6, is a variant of Anisole where all the carbon atoms in the benzene ring are Carbon-13 isotopes . Its molecular formula is C¹³C₆H₈O and it has a molecular weight of 114.09 .


Synthesis Analysis

Anisole can be synthesized via vapor-phase alkylation of phenol by methanol in the presence of a commercial NaX zeolite as a catalyst . Another method involves reacting phenol and dimethyl sulfate in the presence of aqueous NaOH .


Molecular Structure Analysis

The molecular structure of Anisole-13C6 is similar to that of Anisole, with the only difference being the Carbon-13 isotopes in the benzene ring . The structure consists of a methoxy group (-O-CH3) attached to a benzene ring .


Chemical Reactions Analysis

Anisole undergoes various chemical reactions. For instance, it can be synthesized via vapor-phase alkylation of phenol by methanol . In another study, the pyrolysis of site-selectively 13C-enriched Anisole was studied, revealing that the thermal fragmentation of the ether is induced by heterolytic C-H bond fission .


Physical And Chemical Properties Analysis

Anisole is a clear liquid at room temperature with a pleasant, ether-like odor . It has a boiling point of 154°C and a melting point of -37°C . Anisole is slightly less dense than water and has moderate solubility in water, but it is highly soluble in organic solvents such as ethanol, diethyl ether, and chloroform .

Scientific Research Applications

1. NMR Spectroscopy and Molecular Structure Analysis

Anisole-13C6 is extensively used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics. Schaefer and Penner (1988) examined the 13C NMR chemical shifts in anisole derivatives, finding a direct correlation between 5J(13C,13C) spin-spin coupling constants and the methoxy group's rotational barrier, providing insights into molecular interactions and conformational changes (Schaefer & Penner, 1988). Similarly, Dhami and Stothers (1966) explored the effects of substitution on anisole's aromatic and methoxyl carbon shieldings using 13C NMR, contributing to our understanding of chemical shift variations in aryl derivatives (Dhami & Stothers, 1966).

2. Thermal and Spectroscopic Properties Analysis

The thermal and spectroscopic properties of anisole-13C6 have been studied to evaluate its suitability as a solvent or reaction intermediate in industrial applications. Trivedi et al. (2016) investigated the effects of biofield energy treatment on anisole, observing significant alterations in its physical and spectroscopic properties, suggesting potential stability improvements for organic synthesis (Trivedi et al., 2016).

3. Chemical Shift Anisotropy in Solid-state NMR

Anisole-13C6 has been used to study chemical shift anisotropy in powdered solids. Bax, Szeverenyi, and Maciel (1983) proposed a novel two-dimensional approach using 13C NMR to obtain anisotropy information in complex samples, enhancing the understanding of molecular interactions and structures in the solid state (Bax, Szeverenyi, & Maciel, 1983).

4. Investigation of Methoxy Group Conformation

Research has also focused on the conformational effects of the methoxy group in anisole derivatives. Kowalewski et al. (1997) conducted a detailed study on the ethoxy group's conformational effect on 13C chemical shifts in ortho-substituted phenetols, providing valuable insights into the interaction between polar bonds and their impact on molecular conformation (Kowalewski et al., 1997).

5. Investigation of Combustion Characteristics

Zare et al. (2019) investigated the laminar burning speed and flame structure of anisole-air mixtures, identifying anisole as a potential biofuel. Their research provides essential data for understanding combustion processes and developing more efficient biofuel options (Zare et al., 2019).

Safety And Hazards

Anisole is flammable and can form explosive mixtures with air . It can irritate the eyes and respiratory system, hence necessitating safety measures during handling and storage . Chronic exposure might lead to more serious health effects .

Future Directions

Anisole is a promising candidate for use as a fluorescent tracer for gas-phase imaging diagnostics . It also has potential applications in sustainable hydroformylation, a major industrial process .

properties

IUPAC Name

methoxy(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXTESZEPMUJZ-WBJZHHNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675631
Record name 1-Methoxy(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.094 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anisole-13C6

CAS RN

152571-52-3
Record name 1-Methoxy(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152571-52-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
G Giannikopoulos, FB Whitfield - Food chemistry, 2009 - Elsevier
An expedient preparation of 2,4,6-tribromo-[ 13 C 6 ]-phenol ( 13 C 6 -TBP) and its conversion to 2,4,6-tribromo-[ 13 C 6 ]-anisole ( 13 C 6 -TBA) is described. The method involves the …
Number of citations: 6 www.sciencedirect.com

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